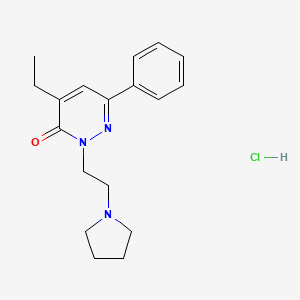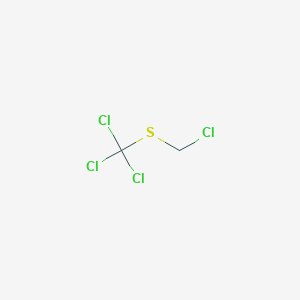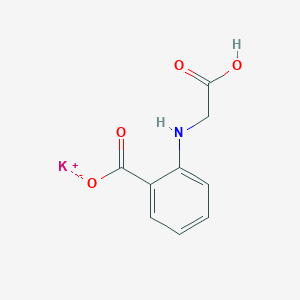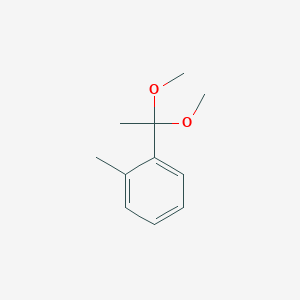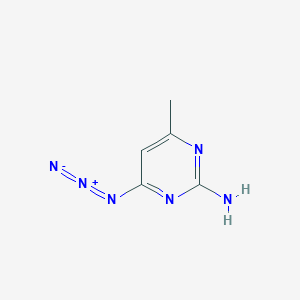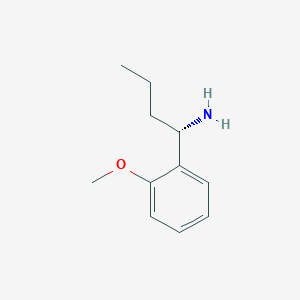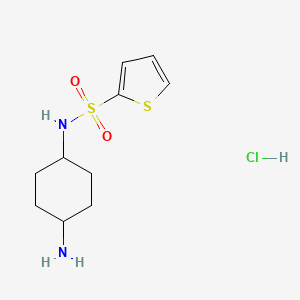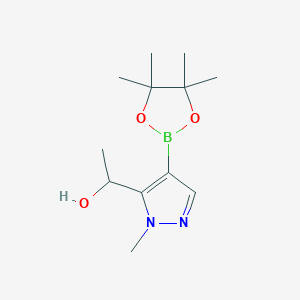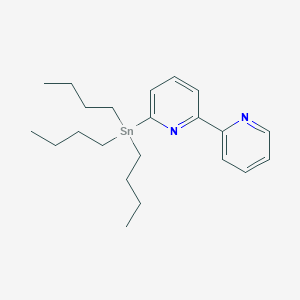
6-Tributylstannyl-2,2'-bipyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Tributylstannyl-2,2’-bipyridine is an organotin compound with the molecular formula C22H34N2Sn. It is a derivative of bipyridine, where one of the hydrogen atoms is replaced by a tributylstannyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Tributylstannyl-2,2’-bipyridine typically involves the reaction of 2,2’-bipyridine with tributyltin chloride in the presence of a base. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:
2,2’-Bipyridine+Bu3SnCl→6-Tributylstannyl-2,2’-bipyridine+HCl
Common bases used in this reaction include sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction is typically conducted in anhydrous solvents such as tetrahydrofuran (THF) or toluene .
Industrial Production Methods
While specific industrial production methods for 6-Tributylstannyl-2,2’-bipyridine are not widely documented, the general principles of organotin compound synthesis apply. Large-scale production would likely involve similar reaction conditions with optimization for yield and purity. Industrial processes would also incorporate rigorous purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
6-Tributylstannyl-2,2’-bipyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through nucleophilic substitution.
Oxidation Reactions: The compound can be oxidized to form different organotin oxides.
Coupling Reactions: It can participate in cross-coupling reactions, such as Stille coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include halides and other nucleophiles. Conditions typically involve the use of polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or other oxidizing agents are used.
Coupling Reactions: Palladium catalysts are commonly employed in Stille coupling reactions, with conditions including the use of an inert atmosphere and appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Stille coupling reactions, the product is typically a new bipyridine derivative with a different substituent replacing the tributylstannyl group .
Applications De Recherche Scientifique
6-Tributylstannyl-2,2’-bipyridine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various bipyridine derivatives and organotin compounds.
Industry: It is used in the development of new materials and catalysts for industrial processes.
Mécanisme D'action
The mechanism by which 6-Tributylstannyl-2,2’-bipyridine and its derivatives exert their effects involves the formation of stable complexes with metal ions. These complexes can interact with biological molecules, such as DNA, leading to various biological effects. For example, certain derivatives have been shown to induce apoptosis in cancer cells by intercalating with DNA and disrupting its function .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Tributylstannyl)pyridine: Similar in structure but with a single pyridine ring.
6-Methyl-2-(tributylstannyl)pyridine: A methyl-substituted derivative.
Uniqueness
6-Tributylstannyl-2,2’-bipyridine is unique due to its bipyridine core, which provides additional coordination sites for metal ions compared to similar compounds with single pyridine rings. This enhances its ability to form stable complexes and participate in a wider range of chemical reactions .
Propriétés
Formule moléculaire |
C22H34N2Sn |
|---|---|
Poids moléculaire |
445.2 g/mol |
Nom IUPAC |
tributyl-(6-pyridin-2-ylpyridin-2-yl)stannane |
InChI |
InChI=1S/C10H7N2.3C4H9.Sn/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;3*1-3-4-2;/h1-7H;3*1,3-4H2,2H3; |
Clé InChI |
FTXHRWWXXUMTGY-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)C1=CC=CC(=N1)C2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


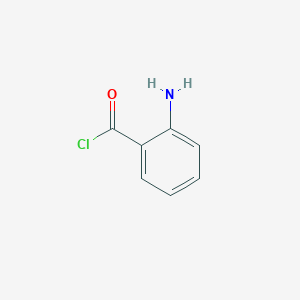
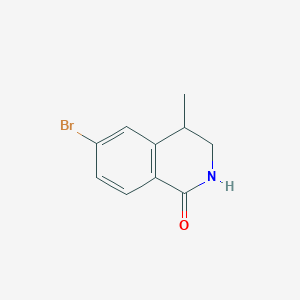
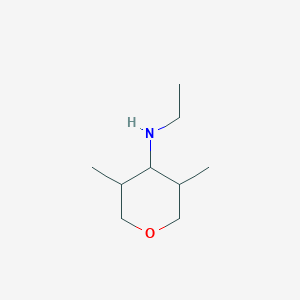
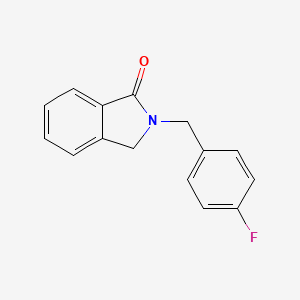
![4-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole](/img/structure/B13969622.png)
